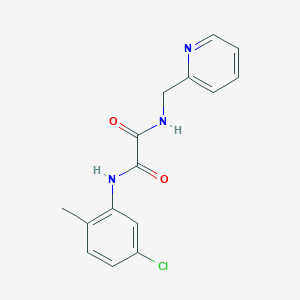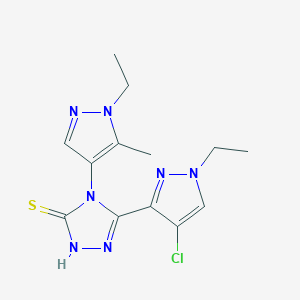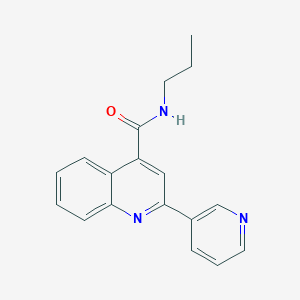
N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
説明
Synthesis Analysis
The synthesis of compounds related to "N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide" involves several key reactions, including the formation of stable dication structures derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde. The synthesis processes often employ reagents like sodium carbonate, zinc dust, ammonium chloride, and manganese chloride in methanol, leading to complex structures with high yields (Keypour et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally related to "N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide" reveals detailed insights into their geometric configuration. For example, studies on chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) showcase the tetragonal space group with significant attention to the Pd-N and Pd-Cl bond lengths, highlighting the compound's square-planar coordination and unique molecular geometry (Mulqi et al., 1982).
Chemical Reactions and Properties
The reactivity and chemical properties of "N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide" and related compounds involve intriguing reactions. For instance, reactions of N-substituted 6-chloro-4-phenyl-2 (1H)-pyridones with ethylenediamine and other compounds lead to condensed heterocyclic pyridones, indicating a versatile chemical behavior capable of generating compounds with significant biological activities (Kubo et al., 1979).
科学的研究の応用
Synthesis and Characterization
Synthesis and X-ray Structural Determination : A study by Keypour et al. (2009) described the synthesis of a stable dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde, showcasing the versatility of related compounds in forming stable structures for further applications Keypour, H., Azadbakht, R., Salehzadeh, S., Rudbari, H., Adams, H. (2009). Tetrahedron Letters, 50, 169-171.
Mn(II) Mononuclear Complexes with Amino-pyridine Ligands : Hureau et al. (2008) synthesized Mn(II) complexes using pentadentate amino-pyridine ligands, including studies on their structures and electron paramagnetic resonance, which could have implications for the development of coordination compounds Hureau, C., Groni, S., Guillot, R., Blondin, G., Duboc, C., Anxolabéhère‐Mallart, E. (2008). Inorganic Chemistry, 47(20), 9238-47.
Phase-Transfer Catalyst in Synthesis : A method involving phase-transfer catalysis for synthesizing N,N,N',N'-tetrakis(2-pyridylmethyl)-α,ω-alkanediamines demonstrates the chemical flexibility and utility of related structures in organic synthesis Sato, M., Mori, Y., Iida, T. (1992). Synthesis, 1992, 539-540.
Applications in Medicinal Chemistry and Material Science
Antidepressant and Nootropic Agents : Thomas et al. (2016) explored the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, showcasing potential applications of structurally related compounds in developing CNS active agents Thomas, A. B., Nanda, R., Kothapalli, L., Hamane, S. C. (2016). Arabian Journal of Chemistry, 9.
Polyaniline Models for Organic Electronics : Lokshin et al. (2001) investigated the protonation and electron transfer in low-molecular-weight models of polyaniline, important for organic electronics, indicating the broad range of applications for compounds with similar structural motifs Lokshin, N. A., Pyshkina, O., Golubev, V. B., Sergeyev, V., Zezin, A., Kabanov, V., Levon, K., Piankijsakul, S. (2001). Macromolecules, 34, 5480-5486.
特性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-5-6-11(16)8-13(10)19-15(21)14(20)18-9-12-4-2-3-7-17-12/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITPQZADIRYGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)
![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)
![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)
![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)